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molecular formula C7H3Cl3O2 B7724713 2,3,5-Trichlorobenzoic acid CAS No. 8003-94-9

2,3,5-Trichlorobenzoic acid

Cat. No. B7724713
M. Wt: 225.5 g/mol
InChI Key: CGFDSIZRJWMQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04602017

Procedure details

A mixture of 2,3,5-trichlorobenzoic acid (90 g, 0.4M) and dimethylformamide (1 ml) in thionyl chloride (200 ml) was heated to reflux for 2 hours. The cooled solution was evaporated down in vacuo and the residue distilled under nitrogen. Yield 89.2 g (90%), b.p. 158°-160° C. at the pressure of 30 mm of mercury.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[CH:7][C:3]=1[C:4](O)=[O:5].CN(C)C=O.S(Cl)([Cl:20])=O>>[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[CH:7][C:3]=1[C:4]([Cl:20])=[O:5]

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1Cl)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
200 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled solution was evaporated down in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under nitrogen

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)Cl)C=C(C=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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